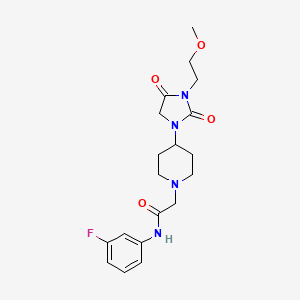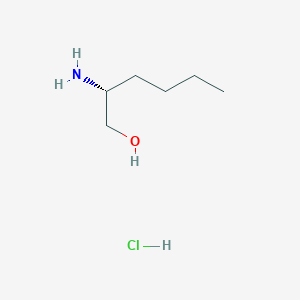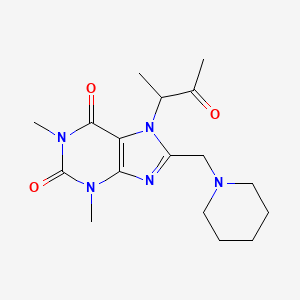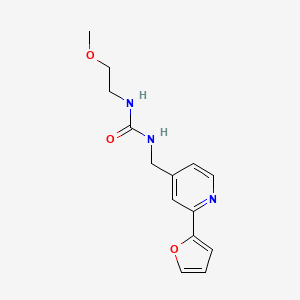
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea" is a derivative of pyridin-2-yl urea, which is a class of compounds that have been studied for their potential in medicinal chemistry. These compounds have shown a range of biological activities, including the ability to bind to cytosine and exhibit antiproliferative effects against various cancer cell lines . The furan and pyridine moieties present in these compounds are of particular interest due to their potential to engage in intramolecular hydrogen bonding and complexation with biomolecules .
Synthesis Analysis
The synthesis of related pyridin-2-yl urea derivatives has been reported using different methods. For instance, a two-step synthesis involving carbonylation and substitution reactions has been used to produce a compound with a pyrrole and methoxyphenyl substituent . Another related compound, "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea," was synthesized by coupling furfural with urea . These methods highlight the versatility in the synthetic approaches for creating various substituted urea derivatives.
Molecular Structure Analysis
The molecular structure of pyridin-2-yl urea derivatives is significant due to the presence of substituents that can influence intramolecular hydrogen bonding. The equilibrium between conformational isomers, such as the (E,Z) and (Z,Z) forms, has been studied, with some derivatives showing a strong preference for the (E,Z) form . This preference is influenced by the nature of the substituents, which can also affect the compound's ability to bind to biomolecules like cytosine .
Chemical Reactions Analysis
Pyridin-2-yl ureas have been shown to participate in various chemical reactions, including complexation with cytosine. The binding constants for these interactions can vary widely, depending on the electron-withdrawing or electron-donating nature of the substituents . These interactions are crucial for the biological activity of these compounds, as they can influence their mechanism of action within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridin-2-yl urea derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a methoxy group can increase the solubility of the compound in organic solvents . Additionally, the antiproliferative activity of these compounds against cancer cell lines has been evaluated, with some derivatives showing significant inhibitory effects, suggesting that these properties are critical for their potential use as anticancer agents .
Applications De Recherche Scientifique
Regioselective Synthesis
The compound 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea and its derivatives have been synthesized through various methods. A study outlined the regioselective synthesis of 5,6-Dihydro-4H-furo[2,3-c]pyrrol-4-one and its derivatives, beginning with methyl 3-(methoxycarbonyl)furan-2-acetate. This process involved the conversion of ester functionalities to monohydrazide, followed by Curtius rearrangement to yield the corresponding isocyanate derivative. Further reactions with different nucleophiles produced urethane and urea derivatives, leading to the target compounds (Koza, Karahan, & Balcı, 2010).
Novel Pyridine and Naphthyridine Derivatives
Another research highlighted the synthesis of novel pyridine and naphthyridine derivatives involving compounds like 2-[1-(Furan- or thiophen-2-yl)ethylidene)malononitriles. These compounds underwent dimerization and reacted with various nucleophiles, including urea derivatives, to form different pyrimido and naphthyridine derivatives (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Novel Class of Compounds
The creation of a novel class of compounds, including 5,5′-carbonyl-bis(5,6-dihydro-4H-thieno- and furo-[2,3-c]pyrrol-4-ones, was reported. These were synthesized from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate. The process involved regiospecific conversion of ester functionalities to monoacyl azides and subsequent reactions leading to symmetrical urea derivatives (Koza & Balcı, 2011).
Interaction with Cytosine
A study on pyrid-2-yl ureas examined their equilibria between conformational isomers and their ability to bind cytosine. This research found that pyrid-2-yl ureas, through various substituents, can exhibit different binding affinities and conformational preferences when interacting with cytosine (Chien et al., 2004).
Propriétés
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-8-6-16-14(18)17-10-11-4-5-15-12(9-11)13-3-2-7-20-13/h2-5,7,9H,6,8,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCVTZQVDZBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

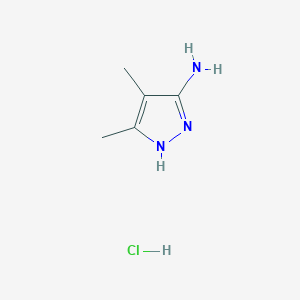

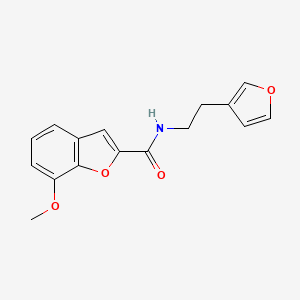
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)
![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)
